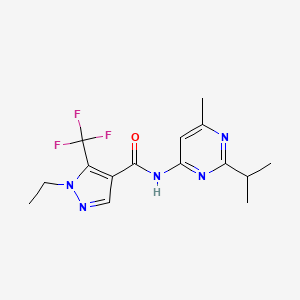![molecular formula C19H25NO2 B7573999 6-Azaspiro[2.5]octan-6-yl-(4-phenyloxan-4-yl)methanone](/img/structure/B7573999.png)
6-Azaspiro[2.5]octan-6-yl-(4-phenyloxan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azaspiro[2.5]octan-6-yl-(4-phenyloxan-4-yl)methanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for various research fields.5]octan-6-yl-(4-phenyloxan-4-yl)methanone.
Mecanismo De Acción
The mechanism of action of 6-Azaspiro[2.5]octan-6-yl-(4-phenyloxan-4-yl)methanone involves its interaction with various receptors in the brain. It has been found to bind to the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Additionally, this compound has been found to modulate the activity of the dopamine D2 receptor, which is implicated in various psychiatric disorders.
Biochemical and Physiological Effects
6-Azaspiro[2.5]octan-6-yl-(4-phenyloxan-4-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Additionally, this compound has been found to have anxiolytic and antidepressant effects, which make it a promising candidate for the treatment of various psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Azaspiro[2.5]octan-6-yl-(4-phenyloxan-4-yl)methanone in lab experiments is its unique mechanism of action. This compound has been found to have a different mechanism of action compared to other drugs used to treat psychiatric disorders, which makes it a promising candidate for the development of new drugs. Additionally, this compound has been found to have low toxicity, which makes it safe for use in lab experiments. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 6-Azaspiro[2.5]octan-6-yl-(4-phenyloxan-4-yl)methanone. One direction is the development of new drugs based on this compound for the treatment of psychiatric disorders. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its effects on neurotransmitter release and receptor activity. Furthermore, more research is needed to understand the long-term effects of this compound on the brain and its potential for addiction and abuse. Finally, the development of new synthesis methods for this compound may lead to improved yields and purity, which can facilitate its use in lab experiments.
Métodos De Síntesis
The synthesis of 6-Azaspiro[2.5]octan-6-yl-(4-phenyloxan-4-yl)methanone involves the reaction of 1-azaspiro[2.5]octane, 4-bromobenzaldehyde, and potassium carbonate in dimethylformamide. The reaction proceeds through a Knoevenagel condensation reaction, followed by a Michael addition reaction, to yield the desired product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
6-Azaspiro[2.5]octan-6-yl-(4-phenyloxan-4-yl)methanone has been found to have potential applications in various scientific research fields. One such field is neuroscience, where this compound has been studied for its effects on neurotransmitter release and receptor activity. It has been found to modulate the release of dopamine, norepinephrine, and serotonin, which are important neurotransmitters implicated in various neurological disorders. Additionally, this compound has been studied for its potential use as an antipsychotic and antidepressant drug.
Propiedades
IUPAC Name |
6-azaspiro[2.5]octan-6-yl-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c21-17(20-12-8-18(6-7-18)9-13-20)19(10-14-22-15-11-19)16-4-2-1-3-5-16/h1-5H,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNMMPBDGLMNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azaspiro[2.5]octan-6-yl-(4-phenyloxan-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(2-piperidin-1-ylpyridin-3-yl)methanone](/img/structure/B7573923.png)
![1-(2,4-difluorophenyl)-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1-pyridin-3-ylmethanamine](/img/structure/B7573932.png)
![5,6-Dimethyl-3-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]pyridazine-4-carboxamide](/img/structure/B7573935.png)
![1-[2-[1-[(1-Phenyltriazol-4-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B7573937.png)
![N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7573960.png)



![(2-Chloroimidazo[1,2-a]pyridin-3-yl)-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573987.png)
![3-[1-(4-Chloro-2-cyanophenyl)piperidin-3-yl]propanamide](/img/structure/B7573994.png)
![4-[[2-(Trifluoromethylsulfonyl)anilino]methyl]oxan-4-ol](/img/structure/B7574002.png)
![3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide](/img/structure/B7574006.png)
![N-[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]-1-methylpyrazole-4-sulfonamide](/img/structure/B7574008.png)